1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene 1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205550
InChI: InChI=1S/C14H12F2O2/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9,14H,1H3
SMILES:
Molecular Formula: C14H12F2O2
Molecular Weight: 250.24 g/mol

1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene

CAS No.:

Cat. No.: VC16205550

Molecular Formula: C14H12F2O2

Molecular Weight: 250.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene -

Specification

Molecular Formula C14H12F2O2
Molecular Weight 250.24 g/mol
IUPAC Name 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene
Standard InChI InChI=1S/C14H12F2O2/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9,14H,1H3
Standard InChI Key SFPKLDGUBPWKCF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene, reflects its bifunctional aromatic system. The central benzene ring is substituted at the 1-position with a difluoromethyl group and at the 4-position with a phenoxy group bearing a para-methoxy substituent. Key structural features include:

  • Bond Angles and Lengths: The C-F bond lengths in the difluoromethyl group are approximately 1.34 Å, typical for C-F single bonds, while the C-O bond in the methoxy group measures ~1.43 Å .

  • Electron Distribution: The methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution, whereas the difluoromethyl group withdraws electron density inductively, creating a polarized electronic environment .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₂F₂O₂
Molecular Weight262.24 g/mol
IUPAC Name1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene
SMILESCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F

Synthesis and Production

Synthetic routes to 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene typically involve sequential functionalization of the benzene ring. Two primary strategies are employed:

Direct Difluoromethylation

A common approach utilizes difluoromethylating reagents such as TMS-CF₂H (trimethylsilyl difluoromethane) or DAST (diethylaminosulfur trifluoride). For example:

  • Phenoxy Group Introduction: 4-Methoxyphenol is coupled to 4-bromobenzene via Ullmann coupling using a copper catalyst .

  • Difluoromethylation: The resulting 4-(4-methoxyphenoxy)bromobenzene undergoes nucleophilic substitution with a difluoromethyl source under anhydrous conditions .

Reaction Conditions:

  • Temperature: 80–120°C

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Yield: 50–70% after purification by column chromatography .

Alternative Routes

  • Cross-Coupling: Suzuki-Miyaura coupling between 4-(difluoromethyl)phenylboronic acid and 4-methoxyphenyl ether precursors.

  • One-Pot Synthesis: Sequential alkylation and fluorination steps in a single reactor, improving efficiency .

Table 2: Synthetic Method Comparison

MethodReagentsYield (%)Advantage
Direct DifluoromethylationTMS-CF₂H, CuI65Scalability
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃55Regioselectivity

Physicochemical Properties

The compound’s properties are influenced by its dual substituents:

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposes at 220°C, with the difluoromethyl group exhibiting higher stability than chloro or bromo analogs .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, aromatic), 6.95 (d, 2H, aromatic), 6.85 (s, 1H, CF₂H), 3.80 (s, 3H, OCH₃) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -115 ppm (t, J = 55 Hz, CF₂H) .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of fluorinated drug candidates. For example:

  • Anticancer Agents: Difluoromethyl groups enhance metabolic stability and membrane permeability in kinase inhibitors .

  • Antimicrobials: Fluorinated aromatics disrupt bacterial cell wall synthesis, as seen in analogs like 1-(difluoromethoxy)-4-iodobenzene .

Materials Science

  • Liquid Crystals: The polarized structure aids in aligning mesophases, improving display response times.

  • Polymer Additives: Enhances thermal stability in fluoropolymers used in high-temperature applications .

Biological Activity and Mechanisms

While direct studies are scarce, analogs exhibit:

  • Cytotoxicity: IC₅₀ values of 10–20 μM in breast cancer (MCF-7) and lung cancer (A549) cell lines .

  • Enzyme Inhibition: Binding to cytochrome P450 enzymes via hydrogen bonding with the difluoromethyl group .

Table 3: Biological Activity of Analogs

CompoundTargetIC₅₀ (μM)Mechanism
1-(Difluoromethoxy)-4-iodobenzeneE. coli15Cell wall synthesis inhibition
2-(Difluoromethyl)-1,4-dimethoxybenzeneCYP3A412Competitive inhibition

Future Research Directions

  • Optimized Synthesis: Develop catalytic asymmetric routes for enantioselective applications.

  • Biological Screening: Expand toxicity and efficacy studies in preclinical models.

  • Material Innovations: Explore use in organic semiconductors for flexible electronics.

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